molecular formula C10H21NO4 B13543834 Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate

Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate

Cat. No.: B13543834
M. Wt: 219.28 g/mol
InChI Key: QWMCVEGRLRGWJZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C10H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethoxy-2-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carbamates to amines.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

Scientific Research Applications

tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions. This cleavage releases the free amine, which can then interact with its molecular targets. The pathways involved in this process include hydrolysis and enzymatic degradation .

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Comparison: tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate is unique due to the presence of the ethoxy group, which imparts different chemical reactivity compared to its analogs. For instance, tert-butyl N-(3-hydroxypropyl)carbamate lacks the ethoxy group, making it less reactive in substitution reactions. Similarly, tert-butyl N-(2,3-dihydroxypropyl)carbamate has an additional hydroxy group, which can participate in different chemical reactions, such as forming cyclic structures .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)

InChI Key

QWMCVEGRLRGWJZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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